
Mono(3-hydroxybutyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled derivative of Mono(3-hydroxybutyl)phthalate. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and tracing of chemical processes. The incorporation of deuterium atoms makes it particularly useful in studying metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono(3-hydroxybutyl)phthalate-d4 is synthesized by the deuteration of Mono(3-hydroxybutyl)phthalate. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods
The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The use of deuterated solvents and catalysts is common in these methods to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Mono(3-hydroxybutyl)phthalate-d4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to the hydroxyl form.
Scientific Research Applications
Mono(3-hydroxybutyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying chemical reactions and pathways.
Biology: Helps in understanding metabolic processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mono(3-hydroxybutyl)phthalate-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques. This helps in elucidating metabolic pathways and understanding the interaction of the compound with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Mono(3-hydroxybutyl)phthalate
- Mono(2-ethylhexyl)phthalate
- Mono(2-ethyl-5-hydroxyhexyl)phthalate
Uniqueness
Mono(3-hydroxybutyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracing of chemical and biological processes.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(3-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)/i2D,3D,4D,5D |
InChI Key |
CTDCWBUTXCPHAM-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)O)[2H])[2H] |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


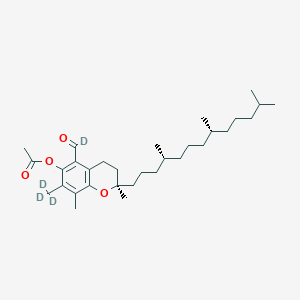
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

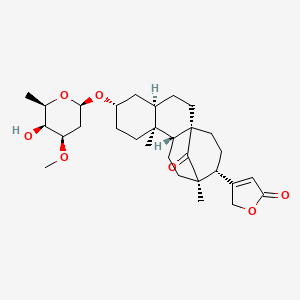

![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)

![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
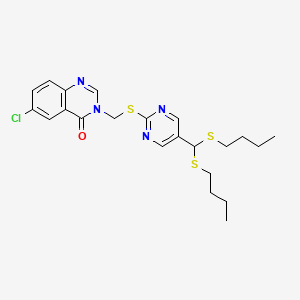

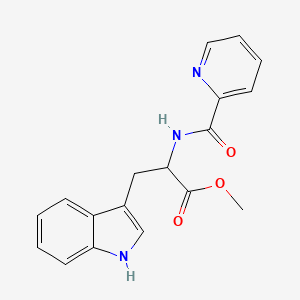
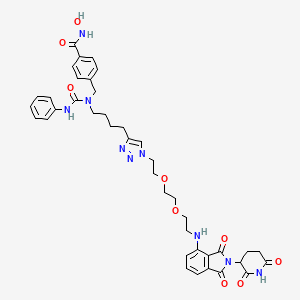
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

